molecular formula C19H27N3O3 B14964347 N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14964347
M. Wt: 345.4 g/mol
InChI Key: ZFSXKJXMPHQRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the alkylation of ethyl N-methyl-4-amino-2-quinolone ester using methyl iodide, followed by reduction and decarboxylation to yield the desired quinoline derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C19H27N3O3/c1-4-12-22-15-10-8-7-9-14(15)17(23)16(19(22)25)18(24)20-11-13-21(5-2)6-3/h7-10,23H,4-6,11-13H2,1-3H3,(H,20,24)

InChI Key

ZFSXKJXMPHQRKA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCN(CC)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.